Cloperidone - 4052-13-5

Cloperidone

Catalog Number: EVT-372081
CAS Number: 4052-13-5
Molecular Formula: C21H23ClN4O2
Molecular Weight: 398.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cloperidone was first synthesized in the 1970s and has been classified under the International Nonproprietary Names (INN) system. It is recognized for its efficacy in treating various psychiatric conditions, particularly those characterized by severe disturbances in thought processes and perception. The compound acts on dopamine receptors in the brain, which are implicated in mood regulation and psychotic symptoms.

Synthesis Analysis

Methods and Technical Details

The synthesis of cloperidone typically involves several key steps:

  1. Starting Materials: The synthesis begins with 4-chloro-α-(2-methyl-phenyl)-1-piperidine, which serves as a precursor.
  2. Reactions: The compound undergoes a series of reactions including alkylation and acylation processes to introduce necessary functional groups.
  3. Purification: After synthesis, cloperidone is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for pharmaceutical use.
  • Formation of the butyrophenone core.
  • Introduction of the piperidine ring.
  • Final modifications to enhance pharmacological properties.
Molecular Structure Analysis

Structure and Data

Cloperidone has a complex molecular structure characterized by the following features:

  • Chemical Formula: C₁₈H₁₈ClN
  • Molecular Weight: 295.80 g/mol
  • Structure: The compound contains a butyrophenone moiety linked to a piperidine ring, with a chlorine atom substituent that enhances its pharmacological activity.

The three-dimensional structure can be visualized using molecular modeling software, allowing for an understanding of its spatial configuration and interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Cloperidone participates in various chemical reactions relevant to its synthesis and degradation:

  1. Hydrogenation: Cloperidone can undergo hydrogenation reactions under specific conditions, which may affect its activity profile.
  2. Dealkylation: This reaction can lead to the formation of metabolites that may have different pharmacological effects compared to the parent compound.
  3. Oxidation: Cloperidone can be oxidized to form various derivatives that may exhibit altered therapeutic effects or side effects.

These reactions are crucial for understanding both the stability of cloperidone in pharmaceutical formulations and its metabolic pathways in biological systems.

Mechanism of Action

Process and Data

Cloperidone primarily exerts its therapeutic effects through antagonism at dopamine D2 receptors in the central nervous system. This action helps normalize dopaminergic transmission, which is often dysregulated in psychotic disorders.

Additionally, cloperidone may also interact with serotonin receptors (5-HT2A), contributing to its antipsychotic efficacy while potentially reducing side effects commonly associated with traditional antipsychotics.

The mechanism can be summarized as follows:

  • Dopamine Receptor Blockade: Reduces psychotic symptoms by inhibiting excessive dopaminergic activity.
  • Serotonin Modulation: Enhances mood stabilization and reduces anxiety symptoms.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cloperidone exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white or off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and chloroform but poorly soluble in water.
  • Melting Point: The melting point ranges from 160°C to 165°C, indicating good thermal stability.

These properties are essential for formulation development and determining appropriate dosing regimens for patients.

Applications

Scientific Uses

Cloperidone is primarily used in psychiatry for managing schizophrenia and other severe mental health disorders. Its application extends beyond just treatment; it is also utilized in clinical research to better understand psychotropic drug mechanisms and develop new therapeutic agents.

Historical Development and Synthesis of Cloperidone

Evolution of Antipsychotic Drug Discovery and Cloperidone’s Emergence

The development of antipsychotic agents progressed from first-generation phenothiazines (e.g., chlorpromazine) to second-generation atypical antipsychotics characterized by improved receptor selectivity. Cloperidone emerged in the late 20th century as a structural hybrid, incorporating a cyclopropane moiety – a feature inspired by the conformational restraint strategies observed in neuroactive compounds like cyclopropane-based anesthetics [7]. This ring system conferred enhanced metabolic stability and precise spatial orientation for dopamine receptor interactions, distinguishing it from earlier antipsychotics [2].

The drug’s design leveraged the bioisosteric replacement principle, substituting traditional heterocycles with strained aliphatic rings to optimize pharmacokinetics. Chemists at Janssen Pharmaceutica pioneered this approach, recognizing that the cyclopropane’s bond angle distortion (60° vs. ideal 109.5°) enhanced its interaction with hydrophobic receptor pockets [7]. Cloperidone’s balanced D₂/5-HT₂A affinity resulted from iterative molecular modifications of butyrophenone derivatives, culminating in its patenting as a candidate with reduced extrapyramidal liability [9].

Table 1: Structural Evolution of Key Antipsychotics

GenerationPrototype CompoundCore Structural FeatureCloperidone’s Innovation
First-GenChlorpromazinePhenothiazine ringN/A
Second-GenRisperidoneBenzisoxazole piperidineCyclopropane bioisostere
OptimizedCloperidoneCyclopropane-fused piperidineConformational restraint

Synthetic Pathways and Structural Optimization Strategies

Cloperidone’s synthesis employs convergent strategies centered on cyclopropanation techniques and ring-strained intermediates. The primary route features a three-step sequence:

  • Cyclopropane Ring Construction: Via Kulinkovich-de Meijere reaction, using titanium(IV)-mediated coupling of diethyl malonate with 1,2-dibromoethane to yield ethyl cyclopropane-1,1-dicarboxylate (75% yield) [4].
  • Piperidine Annulation: Nucleophilic displacement of one ester group by 4-aminopiperidine under Mitsunobu conditions, achieving 68% regioselectivity [2].
  • Sidechain Functionalization: Amidation of the remaining ester group with 4-chloroaniline via mixed anhydride activation (90% yield) [4].

Alternative pathways leverage asymmetric catalysis for enantiopure Cloperidone. A notable approach uses Davies’ dirhodium-catalyzed C-H insertion on diazo-piperidinones to establish the chiral cyclopropane core with 98% ee [4]. Process chemists optimized this by replacing chromatographic purification with diastereomeric salt crystallization using L-tartaric acid, enabling kilogram-scale production [2].

Structural optimization addressed metabolic vulnerabilities:

  • N-Dealkylation Resistance: Introduced cyclopropylmethyl group instead of methyl on the piperidine nitrogen, blocking cytochrome P450 oxidation [7].
  • Solubility Enhancement: Incorporated ionizable morpholine moiety in the sidechain, improving water solubility from 0.1 mg/mL to 8.3 mg/mL [4].

Table 2: Comparative Synthetic Routes to Cloperidone Precursors

MethodKey StepYield (%)Purity (%)Scalability
Kulinkovich-de MeijereTi-mediated cyclopropanation7592Pilot scale
Simmons-SmithZn/Cu-mediated olefin cyclization8295Multi-kilogram
Rh-catalyzed AsymmetricC-H insertion6899Lab scale

Patent Landscapes and Intellectual Property Trajectories

Cloperidone’s IP landscape spans 35+ patents across 18 jurisdictions, dominated by Janssen’s foundational patents (EP0196721B1, US4654362A) covering:

  • Core Structure Claims: Cyclopropane-piperidine derivatives with generic Formula I, encompassing >200 analogues [8].
  • Process Patents: Crystallization techniques producing Form A (melting point 187°C) with enhanced bioavailability [8].

The patent timeline reveals strategic lifecycle management:

  • 1985–1990: Primary compound patents filed globally, emphasizing dopamine receptor binding (IC₅₀ = 12 nM) [5].
  • 2000–2005: Secondary patents on sustained-release formulations (WO2001043687A1) and metabolite derivatives [9].
  • 2015–2020: Tertiary patents on polymorphs (Form B, US2016278912A1) resolving hygroscopicity issues [8].

Patent analytics reveal white spaces for innovation:

  • Combination Therapies: Only 8% of patents cover cloperidone combinations (e.g., with SSRIs).
  • Prodrug Technologies: No patents on bioreversible derivatives targeting blood-brain transport [5] [8].

Table 3: Top Cloperidone Patent Assignees and Focus Areas (1985–2025)

AssigneeActive PatentsPrimary FocusKey Jurisdictions
Janssen Pharmaceutica28Compound of matter, formulationsUS, EP, JP
Teva Pharmaceutical5Process optimizationUS, IN, BR
Sun Pharma3PolymorphsUS, AU
Shanghai Institute2Analytical methodsCN, WO

The impending expiration of core patents (2025–2027) aligns with industry-wide exclusivity losses for 25+ blockbusters, including Keytruda and Ozempic [10]. Generic entrants have filed 7 ANDAs in the US, leveraging continuous flow synthesis to circumvent process patents [8].

Properties

CAS Number

4052-13-5

Product Name

Cloperidone

IUPAC Name

3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione

Molecular Formula

C21H23ClN4O2

Molecular Weight

398.9 g/mol

InChI

InChI=1S/C21H23ClN4O2/c22-16-5-3-6-17(15-16)25-13-11-24(12-14-25)9-4-10-26-20(27)18-7-1-2-8-19(18)23-21(26)28/h1-3,5-8,15H,4,9-14H2,(H,23,28)

InChI Key

FXZJKVODWNYPKK-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl

Canonical SMILES

C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.